molecular formula C13H20FN3O3 B8516112 1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-N-octyl-2,4-dioxo- CAS No. 64098-85-7

1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-N-octyl-2,4-dioxo-

Cat. No. B8516112
CAS RN: 64098-85-7
M. Wt: 285.31 g/mol
InChI Key: JNQHBKLRBXQHJO-UHFFFAOYSA-N
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Patent
US04071519

Procedure details

40 ml of dimethyl acetamide was added to 10.01 g of 5-fluorouracil and 11.95g of n-octyl isocyanate. After the reaction was carried out at 60° C for an hour, the reaction mixture was allowed to stand overnight at room temperature. The solvent was distilled off and to the residue were added 200 ml of chloroform and 300 ml of water to effect extraction. The chloroform layer was dried over anhydrous sodium sulfate. After evaporating off the chloroform, the precipitated crystals were recrystallized from ethanol to obtain 9.49 g of 1-(N-n-octylcarbamoyl)-5-fluorouracil melting at 98°-100° C.
Quantity
10.01 g
Type
reactant
Reaction Step One
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH2:10]([N:18]=[C:19]=[O:20])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CC(N(C)C)=O>[CH2:10]([NH:18][C:19]([N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8])=[O:20])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
10.01 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
11.95 g
Type
reactant
Smiles
C(CCCCCCC)N=C=O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After the reaction was carried out at 60° C for an hour
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off and to the residue
ADDITION
Type
ADDITION
Details
were added 200 ml of chloroform and 300 ml of water
EXTRACTION
Type
EXTRACTION
Details
extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating off the chloroform
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCC)NC(=O)N1C(=O)NC(=O)C(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.49 g
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.